molecular formula C8H13F2N B2818823 8,8-Difluoro-5-azaspiro[3.5]nonane CAS No. 2378501-64-3

8,8-Difluoro-5-azaspiro[3.5]nonane

Cat. No.: B2818823
CAS No.: 2378501-64-3
M. Wt: 161.196
InChI Key: OSFYSBQKBUWVHM-UHFFFAOYSA-N
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Description

8,8-Difluoro-5-azaspiro[35]nonane is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Difluoro-5-azaspiro[3.5]nonane typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of a suitable amine with a difluorinated precursor. The reaction conditions often require the use of a base and a solvent, such as tetrahydrofuran (THF), under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8,8-Difluoro-5-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluorinated ketone, while reduction could produce a difluorinated amine.

Scientific Research Applications

8,8-Difluoro-5-azaspiro[3.5]nonane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8,8-Difluoro-5-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their activity. The nitrogen atom in the spirocyclic structure can also participate in various biochemical pathways, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 8,8-Difluoro-5-azaspiro[3.4]octane
  • 8,8-Difluoro-5-azaspiro[4.5]decane

Uniqueness

8,8-Difluoro-5-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of two fluorine atoms. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8,8-difluoro-5-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N/c9-8(10)4-5-11-7(6-8)2-1-3-7/h11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFYSBQKBUWVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCN2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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